2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
Description
2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a substituted imidazole derivative featuring chlorine atoms at positions 2 and 5, a 4-fluorophenyl group at position 3, and a carbaldehyde moiety at position 4.
Properties
IUPAC Name |
2,5-dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2O/c11-9-8(5-16)15(10(12)14-9)7-3-1-6(13)2-4-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEOSZNICTUFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=C2Cl)Cl)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products:
Oxidation: 2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carboxylic acid.
Reduction: 2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde serves as an essential intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects:
- Antimicrobial Activity : It has shown efficacy against various bacterial strains. For instance, studies indicate a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | Not significant |
- Antifungal and Anticancer Properties : Research has highlighted its potential in developing drugs targeting fungal infections and certain cancers.
Agrochemicals
The compound is also used in the development of agrochemicals, contributing to the design of pesticides and herbicides that are effective against specific pests while being environmentally friendly.
Material Science
In materials science, this compound is utilized in creating advanced materials due to its unique chemical properties. It can serve as a building block for polymers and coatings that require specific functional characteristics.
Case Studies
- Antimicrobial Studies : A recent investigation evaluated the compound's antibacterial properties against various pathogens. The results demonstrated significant activity against Staphylococcus aureus, confirming its potential application in developing new antibiotics.
- Pharmacological Research : In a study focusing on drug discovery, this compound was used as a scaffold to design new molecules targeting specific biological pathways involved in cancer progression. The derivatives synthesized exhibited promising anticancer activity in vitro.
- Agrochemical Development : Research highlighted the role of this compound in formulating effective herbicides that target weed species while minimizing harm to crops.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde depends on its specific application. In biological systems, the imidazole ring can interact with enzymes and receptors, modulating their activity. The chlorine and fluorine substituents can enhance binding affinity and selectivity for specific molecular targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Structural Properties
The substituents on the imidazole core significantly modulate physicochemical properties. Below is a comparative analysis with key analogs:
Key Observations:
- Electron-Withdrawing Effects : The chlorine and fluorine substituents in the target compound enhance electrophilicity at the carbaldehyde group compared to analogs with electron-donating groups (e.g., methoxy ).
- Planarity vs. Perpendicularity: While most imidazole derivatives exhibit planar structures (e.g., 2-(4-FPh)-4,5-diphenyl-1H-imidazole ), steric effects from substituents (e.g., fluorophenyl) can induce non-planar conformations, as seen in thiazole analogs .
Crystallographic and Structural Validation
Structural characterization of imidazole derivatives relies on:
- Single-Crystal X-ray Diffraction : Widely used for determining bond lengths, angles, and conformations .
- Refinement Tools : Programs like SHELXL ensure accurate structural refinement . For example, ’s isostructural compounds were refined using SHELX, confirming triclinic symmetry and molecular packing .
- Validation Protocols : Tools like PLATON () ensure data integrity, critical for comparing substituent effects across compounds .
Biological Activity
2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a member of the imidazole family, known for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its structure allows it to interact with multiple biological pathways, making it a significant subject of study.
Chemical Structure and Properties
The compound features a dichloro and a fluorophenyl substitution on the imidazole ring, which enhances its biological activity through various mechanisms. The presence of halogen atoms often contributes to increased lipophilicity and bioactivity.
The biological activity of this compound is attributed to its ability to interact with a variety of biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating metabolic pathways.
- Receptor Binding : It can bind to various receptors, influencing cellular signaling processes.
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, demonstrate potent antimicrobial effects. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | High | |
| Candida albicans | Significant |
Antitumor Activity
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of various cancer cell lines.
Case Studies
- Antimicrobial Evaluation : Jain et al. synthesized related imidazole derivatives and assessed their antimicrobial potential using standard methods like the cylinder wells diffusion method against S. aureus and E. coli. The findings indicated that compounds similar to this compound exhibited promising activity levels comparable to established antibiotics like Norfloxacin .
- Antitumor Studies : A study focusing on structure-activity relationships (SAR) revealed that modifications in the imidazole ring significantly affect cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups, such as chlorine and fluorine, was essential for enhancing anticancer activity .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of imidazole derivatives indicates high solubility in polar solvents, which may enhance their bioavailability. Toxicological assessments are crucial for understanding the safety profile of this compound in therapeutic applications.
Q & A
Q. What statistical frameworks are optimal for analyzing dose-response relationships in bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
